Cas no 13189-98-5 (Fudosteine)

Fudosteine is a mucoactive agent belonging to the class of cysteine derivatives, primarily used as an expectorant to manage respiratory conditions. Its mechanism of action involves reducing mucus viscosity by breaking disulfide bonds in mucoproteins, facilitating easier clearance from the airways. Fudosteine exhibits antioxidant properties, protecting respiratory tissues from oxidative stress. Compared to other mucolytics, it demonstrates a favorable safety profile with minimal gastrointestinal side effects. The compound is stable under physiological conditions and shows synergistic effects when combined with antibiotics, enhancing their efficacy in treating respiratory infections. Its pharmacokinetics include rapid absorption and prolonged action, making it suitable for chronic respiratory disease management.
Fudosteine structure
Fudosteine structure
商品名:Fudosteine
CAS番号:13189-98-5
MF:C6H13NO3S
メガワット:179.23
MDL:MFCD00899873
CID:49090
PubChem ID:134669

Fudosteine 化学的及び物理的性質

名前と識別子

    • Fudosteine
    • (r)-2-amino-3-(3-hydroxypropylthio)propionic acid
    • S-(3-HYDROXYPROPYL)CYSTEINE
    • 3-((3-hydroxypropyl)thio)-alanin
    • s-(3-hydroxypropyl)-l-cystein
    • s-(3-hydroxypropyl)-l-cysteine
    • FUDOSTEINE(SUBJECTTOPATENTFREE)
    • Fudosteine (R)-2-Amino-3-(3-hydroxypropylthio)propionic acid
    • FUDESTEINE
    • 3-[(3-Hydroxypropyl)thio]alanine
    • Fudosteine99%
    • Cleanal (TN)
    • (R)-2-amino-3-(3-hydroxypropylthio)propanoic acid
    • AC-19984
    • Spelear
    • FUDOSTEINE [JAN]
    • CHEMBL1555183
    • FUDOSTEINE [MART.]
    • SS-320A
    • AKOS010386681
    • AB01274745_02
    • SS320A
    • Fudosteine [INN]
    • KINWYTAUPKOPCQ-YFKPBYRVSA-N
    • 13189-98-5
    • L-Cysteine, S-(3-hydroxypropyl)-
    • CHEBI:31637
    • D01845
    • NCGC00164556-02
    • s2129
    • AB01274745-01
    • DS-2359
    • (2R)-2-amino-3-(3-hydroxypropylsulfanyl)propanoic acid
    • DTXCID2026440
    • Cleanal
    • Fudosteine;
    • 2-amino-3-(3-hydroxypropylthio)propionic acid
    • (R)-2-Amino-3-((3-hydroxypropyl)thio)propanoic acid
    • NS00122847
    • Fudosteine (JP17/INN)
    • NCGC00164556-01
    • UNII-UR9VPI71PT
    • Tox21_112185
    • FUDOSTEINE [WHO-DD]
    • Q27291223
    • CCG-266419
    • (2R)-2-amino-3-[(3-hydroxypropyl)sulfanyl]propanoic acid
    • SS320 A
    • SCHEMBL230223
    • (-)-3-((3-Hydroxypropyl)thio)-L-alanine
    • MFCD00899873
    • Fudostein
    • Alanine, 3-((3-hydroxypropyl)thio)-, L-
    • DTXSID4046440
    • UR9VPI71PT
    • CAS-13189-98-5
    • HY-B0393
    • SS-320
    • Fudosteine (H-L-Cys(PrOH)-OH)
    • Tox21_112185_1
    • S-3-hydroxypropylcysteine
    • BRD-K54838207-001-02-0
    • BRD-K54838207-001-03-8
    • SBI-0654071.0001
    • A11344
    • MDL: MFCD00899873
    • インチ: 1S/C6H13NO3S/c7-5(6(9)10)4-11-3-1-2-8/h5,8H,1-4,7H2,(H,9,10)/t5-/m0/s1
    • InChIKey: KINWYTAUPKOPCQ-YFKPBYRVSA-N
    • ほほえんだ: N[C@@H](CSCCCO)C(O)=O

計算された属性

  • せいみつぶんしりょう: 179.06200
  • どういたいしつりょう: 179.061614
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 11
  • 回転可能化学結合数: 6
  • 複雑さ: 120
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 109
  • 疎水性パラメータ計算基準値(XlogP): -3

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.301
  • ゆうかいてん: 200-208°C
  • ふってん: 354.5℃ at 760 mmHg
  • フラッシュポイント: 168.2 °C
  • 屈折率: 1.558
  • PSA: 108.85000
  • LogP: 0.21420

Fudosteine セキュリティ情報

Fudosteine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1019877-50mg
Fudosteine
13189-98-5 98%
50mg
¥52 2023-02-18
Fluorochem
223687-1g
Fudosteine
13189-98-5 95%
1g
£16.00 2022-02-28
abcr
AB436340-1 g
Fudosteine (H-L-Cys(PrOH)-OH); .
13189-98-5
1g
€99.30 2022-11-22
eNovation Chemicals LLC
D409166-5g
Fudosteine
13189-98-5 97%
5g
$1585 2024-05-24
eNovation Chemicals LLC
D320110-5g
Fudosteine
13189-98-5 98%
5g
$1550 2024-05-24
DC Chemicals
DCAPI1052-1 g
Fudosteine
13189-98-5 >99%
1g
$1000.0 2022-11-22
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F54051-100mg
Fudosteine
13189-98-5 ,98%
100mg
¥98.0 2023-09-09
abcr
AB436340-5 g
Fudosteine (H-L-Cys(PrOH)-OH); .
13189-98-5
5g
€140.10 2022-11-22
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD131618-100g
(R)-2-Amino-3-((3-hydroxypropyl)thio)propanoic acid
13189-98-5 98%
100g
¥1460.0 2022-11-22
eNovation Chemicals LLC
D633014-500g
Fudosteine
13189-98-5 97%
500g
$420 2024-06-05

Fudosteine サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:13189-98-5)Fudosteine
注文番号:5649740
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:09
価格 ($):discuss personally

Fudosteine 関連文献

Fudosteineに関する追加情報

Comprehensive Overview of Fudosteine (CAS No. 13189-98-5): Mechanism, Applications, and Research Insights

Fudosteine (CAS No. 13189-98-5) is a synthetic mucolytic agent with a well-documented role in respiratory health management. As a derivative of cysteine, this compound has garnered attention for its ability to modulate mucus viscosity, making it a valuable therapeutic option for conditions like chronic bronchitis and COPD. The growing global burden of respiratory diseases, exacerbated by air pollution and smoking, has amplified interest in Fudosteine as a mucoregulator with antioxidant properties.

Recent studies highlight Fudosteine's unique dual-action mechanism: it not only reduces mucus hypersecretion but also scavenges reactive oxygen species (ROS) in inflamed airways. This positions it favorably against traditional expectorants like N-acetylcysteine (NAC), particularly for patients searching for "mucus-thinning drugs with antioxidant benefits." Researchers are now exploring its potential in post-COVID respiratory rehabilitation, addressing a surge in related searches since 2022.

From a biochemical perspective, Fudosteine (13189-98-5) acts by breaking disulfide bridges in mucoproteins through its free sulfhydryl group (-SH), while simultaneously upregulating glutathione synthesis. This explains its efficacy in treating "chronic productive cough" – a frequently searched symptom phrase. Clinical trials demonstrate a 38% reduction in sputum viscosity after 4 weeks of treatment at standard dosages (600mg/day), with significantly fewer gastrointestinal side effects compared to carbocisteine.

The pharmaceutical industry has shown renewed interest in Fudosteine formulations, particularly for dry powder inhalers (DPIs) and sustained-release tablets. Patent analyses reveal 23 new filings since 2020 targeting improved bioavailability – a response to the growing demand for "advanced mucolytic delivery systems." Meanwhile, nutraceutical companies are investigating its inclusion in respiratory health supplements, capitalizing on the $4.2B global immunity supplement market.

Environmental considerations surrounding 13189-98-5 production have also emerged as a discussion point. Green chemistry approaches now yield Fudosteine with 40% less organic solvent waste, aligning with searches for "eco-friendly pharmaceutical synthesis." Analytical methods like HPLC-UV (retention time: 6.2±0.3min) ensure stringent quality control for this BCS Class III compound.

Future research directions include exploring Fudosteine's potential in neuroinflammation and cystic fibrosis management, with preclinical data showing promising modulation of TNF-α and IL-8. These developments respond to increasing patient queries about "multi-action respiratory therapeutics" and "mucolytics for rare lung diseases." The compound's excellent safety profile (LD50 >5000mg/kg in rodents) further supports these expanded applications.

For healthcare providers, understanding Fudosteine's pharmacokinetics is crucial. With 85-90% oral bioavailability and peak plasma concentrations at 1.5h post-administration, it offers predictable dosing – a key consideration for "personalized respiratory treatment" regimens. Drug interaction studies show minimal CYP450 interference, addressing common concerns about "mucolytic polypharmacy risks."

As respiratory health awareness grows, Fudosteine (CAS 13189-98-5) stands poised to address critical gaps in mucus management. Its evolving role from a simple expectorant to a multi-target airway modulator reflects broader trends toward precision pulmonology, making it a compound worth watching in both clinical and research settings.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:13189-98-5)Fudosteine
sfd2317
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:13189-98-5)Fudosteine
A806329
清らかである:99%
はかる:100g
価格 ($):194.0